1-(Chloromethyl)-1-pentylcyclopropane
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Overview
Description
1-(Chloromethyl)-1-pentylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound specifically features a cyclopropane ring substituted with a chloromethyl group and a pentyl group. Cyclopropane derivatives are known for their unique chemical properties and reactivity due to the ring strain in the three-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-pentylcyclopropane can be achieved through various methods. One common approach involves the chloromethylation of cyclopropane derivatives. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) under acidic conditions . The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of phase transfer catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the reaction can be carried out in a solvent such as dichloromethane (CH₂Cl₂) to facilitate the separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-pentylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of cyclopropane carboxylic acids or alcohols.
Reduction: Formation of 1-methyl-1-pentylcyclopropane.
Scientific Research Applications
1-(Chloromethyl)-1-pentylcyclopropane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-pentylcyclopropane involves its reactivity due to the strained cyclopropane ring and the electrophilic chloromethyl group. The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by a nucleophile. The ring strain in the cyclopropane ring makes it more reactive towards various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methylcyclopropane: A cyclopropane derivative with a methyl group.
1-(Bromomethyl)-1-pentylcyclopropane: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness
1-(Chloromethyl)-1-pentylcyclopropane is unique due to the presence of both a chloromethyl group and a pentyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .
Properties
Molecular Formula |
C9H17Cl |
---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-pentylcyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-2-3-4-5-9(8-10)6-7-9/h2-8H2,1H3 |
InChI Key |
QXKSFVYDLCMJEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC1)CCl |
Origin of Product |
United States |
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